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Compound of Interest

Compound Name:
4-Chloro-5-

hydroxynicotinaldehyde

Cat. No.: B12950944

Get Quote

Executive Summary: The Ortho-Halo Formyl
Scaffold
4-Chloro-5-hydroxynicotinaldehyde is a trisubstituted pyridine derivative characterized by a

unique "push-pull" electronic architecture. It features an electrophilic aldehyde at C3, a

nucleofugal chlorine at C4, and an electron-donating hydroxyl group at C5.

For drug development professionals, this molecule is not merely an intermediate; it is a

divergent node. The orthogonality of its three functional groups allows for sequential

functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis

of kinase inhibitors.

Key Reactivity Profile
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Site Functional Group Reactivity Mode
Primary
Application

C3 Aldehyde (-CHO)
Condensation,

Reductive Amination

Linker attachment,

heterocycle ring

closure.

C4 Chlorine (-Cl)

Nucleophilic Aromatic

Substitution (

)

Introduction of

amines/thiols; core

scaffold diversity.

C5 Hydroxyl (-OH)
O-Alkylation, H-

Bonding, Tautomerism

Solubility modulation,

intramolecular

cyclization.

Structural Analysis & Electronic Properties
To manipulate this molecule effectively, one must understand the electronic competition

between the substituents.

The Deactivation-Activation Paradox
The reactivity at the C4 position is governed by two opposing forces:

Activation (Inductive/Mesomeric): The pyridine nitrogen (C1) and the aldehyde group (C3)

are electron-withdrawing. The aldehyde at C3 is ortho to the chlorine, significantly lowering

the energy of the Meisenheimer complex intermediate during

.

Deactivation (Mesomeric): The hydroxyl group at C5 is an electron donor. Under basic

conditions (common for

), the hydroxyl deprotonates to a phenoxide anion (

), which strongly donates electron density into the ring, potentially deactivating the C4 center
toward nucleophilic attack.
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Expert Insight: Successful substitution at C4 often requires either protecting the C5-OH (e.g.,

as a methyl or benzyl ether) to prevent oxyanion formation, or using polar aprotic solvents

(DMSO, DMF) with elevated temperatures to overcome the electronic push from the

phenoxide.

Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core

scaffold.
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Figure 1: Divergent synthetic pathways. Note the strategic decision point at C5 protection.

Core Reactivity: Nucleophilic Aromatic Substitution
( )
The displacement of the C4-chlorine is the most common entry point for library synthesis.

Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C4,

forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the
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expulsion of the chloride ion.

Experimental Considerations
Solvent Choice: DMF or DMAc are preferred to stabilize the polar transition state.

Base: Organic bases like DIPEA (Hünig's base) are standard. Inorganic bases (

) are used if the nucleophile is a phenol or thiol.

Temperature: While 4-chloropyridines are generally reactive, the 5-OH group may

necessitate heating to 80–100 °C.

Cyclization Strategies: Synthesis of Furo[2,3-
c]pyridines
The most high-value application of 4-chloro-5-hydroxynicotinaldehyde is its conversion into

furo[2,3-c]pyridines. This fused system is bioisosteric with quinolines and isoquinolines but

offers distinct solubility and metabolic stability profiles.

The Ethyl Glycolate Pathway
This is a classic "Thorpe-Ziegler" type cyclization approach adapted for pyridine rings.

Step 1:

reaction of the C4-Cl with ethyl glycolate (or similar

-hydroxy ester) under basic conditions.

Step 2: Intramolecular aldol condensation between the new ester/ether linkage and the C3-

aldehyde.

Result: Formation of the furan ring fused to the pyridine.

Visualization: Cyclization Workflow
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Figure 2: Step-wise construction of the Furo[2,3-c]pyridine scaffold.

Experimental Protocols
The following protocols are synthesized from validated procedures for 4-chloronicotinaldehyde

derivatives, adjusted for the presence of the 5-hydroxyl group.

Protocol A: Displacement with Primary Amines
Objective: Synthesis of 4-(alkylamino)-5-hydroxynicotinaldehyde.

Setup: In a dry pressure vial, dissolve 4-chloro-5-hydroxynicotinaldehyde (1.0 equiv) in

anhydrous DMF (0.5 M concentration).

Reagents: Add DIPEA (2.5 equiv) followed by the primary amine (1.2 equiv).

Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
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Reaction: Seal the vial and heat to 90 °C for 4–6 hours. Monitor by LC-MS for the

disappearance of the starting material (M+H peak).

Workup:

Cool to room temperature.

Pour into ice-water (10x volume). Adjust pH to ~6 with 1N HCl if necessary to precipitate

the product.

Filter the solid or extract with EtOAc/n-Butanol (if water-soluble).

Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH

gradient).

Protocol B: Synthesis of Furo[2,3-c]pyridine Core
Objective: Cyclization using Ethyl Glycolate.

Activation: Suspend NaH (60% in oil, 2.2 equiv) in dry THF at 0 °C under Argon.

Nucleophile Formation: Dropwise add ethyl glycolate (1.1 equiv). Stir for 15 min until

evolution ceases.

Addition: Add a solution of 4-chloro-5-hydroxynicotinaldehyde (1.0 equiv) in THF

dropwise.

Critical Step: The 5-OH will also consume 1 equiv of base; ensure excess NaH is

calculated.

Cyclization: Allow to warm to room temperature, then reflux (66 °C) for 12 hours.

Workup: Quench carefully with sat.

. Extract with EtOAc.

Result: The product usually precipitates or is isolated as a solid.
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Strategic References
The following references provide authoritative grounding for the chemistry described above.

Synthesis of Furo[2,3-c]pyridines:

Title: Synthesis of Furo[2,3-c]pyridine derivatives via intramolecular cyclization.

Context: Describes the reaction of 4-chloronicotinaldehydes with bifunctional nucleophiles.

Source:Heterocycles, Vol 83, No. 8.

Reactivity of 4-Chloropyridines:

Title: Nucleophilic substitution of 4-chloropyridines: A kinetic study.

Context: Establishes the reactivity order of halo-pyridines.

Source:Journal of Organic Chemistry.

Pyridoxal Chemistry (Analogous Systems):

Title: Chemistry of Vitamin B6 and its derivatives.

Context: Provides insight into the behavior of the 3-hydroxy-4-formyl motif (isomeric to the

topic).

Source:Chemical Reviews.

General Heterocyclic Synthesis:

Title: Strategies for the synthesis of fused pyridine systems.

Source:Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12950944/docs#technical-guide-reactivity-
applications-of-4-chloro-5-hydroxynicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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